molecular formula C16H15F2NO4 B1612011 4-(Benzylamino)-3,5-difluoro-2,6-dimethoxybenzoic acid CAS No. 651734-52-0

4-(Benzylamino)-3,5-difluoro-2,6-dimethoxybenzoic acid

Cat. No. B1612011
M. Wt: 323.29 g/mol
InChI Key: WJARTJXTFKFRFB-UHFFFAOYSA-N
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Patent
US07196090B2

Procedure details

Methyl 4-(benzylamino)-3,5-difluoro-2,6-dimethoxybenzoate (24.0 g) was dissolved in ethanol (75 mL) and the solution stirred and cooled to 10° C. under a nitrogen atmosphere. Sodium hydroxide, 50% aqueous solution (12.5 g, 156 mmol) was added dropwise over 10 minutes at 10° C.–15° C. followed by ethanol (10 mL). The solution was stirred at 15° C.–25° C. A thick precipitate formed. Stirring was continued for a total of 2 hours at 15° C.–25° C. The mixture was heated to 50° C.–55° C. where it was held for 1.5 hours. The mixture was allowed to cool to room temperature and held overnight. Water (100 mL) was added and the resulting solution cooled in an ice bath and acidified with 37% HCl (13.5 mL) to pH 2. The mixture was extracted with toluene (100 mL) and methyl tert-butyl ether (100 mL) and the organic extract washed with water (10 mL) and concentrated to an oil. This was triturated with toluene (20 mL) to give crystals which were collected and vacuum dried at 45° C. to give 4-(benzylamino)-3,5-difluoro-2,6-dimethoxybenzoic acid (19.4 g, 60 mmol): mp: 85° C.–86° C. (decomposition with gas evolution).
Name
Methyl 4-(benzylamino)-3,5-difluoro-2,6-dimethoxybenzoate
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
12.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
13.5 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]1[C:18]([F:19])=[C:17]([O:20][CH3:21])[C:12]([C:13]([O:15]C)=[O:14])=[C:11]([O:22][CH3:23])[C:10]=1[F:24])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].O.Cl>C(O)C>[CH2:1]([NH:8][C:9]1[C:10]([F:24])=[C:11]([O:22][CH3:23])[C:12]([C:13]([OH:15])=[O:14])=[C:17]([O:20][CH3:21])[C:18]=1[F:19])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Methyl 4-(benzylamino)-3,5-difluoro-2,6-dimethoxybenzoate
Quantity
24 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1=C(C(=C(C(=O)OC)C(=C1F)OC)OC)F
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
aqueous solution
Quantity
12.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
13.5 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the solution stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred at 15° C.–25° C
CUSTOM
Type
CUSTOM
Details
A thick precipitate formed
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
was continued for a total of 2 hours at 15° C.–25° C
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 50° C.–55° C. where it
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WAIT
Type
WAIT
Details
held overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with toluene (100 mL) and methyl tert-butyl ether (100 mL)
EXTRACTION
Type
EXTRACTION
Details
the organic extract
WASH
Type
WASH
Details
washed with water (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
CUSTOM
Type
CUSTOM
Details
This was triturated with toluene (20 mL)
CUSTOM
Type
CUSTOM
Details
to give crystals which
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
vacuum dried at 45° C.

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=C(C(=C(C(=O)O)C(=C1F)OC)OC)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 60 mmol
AMOUNT: MASS 19.4 g
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.